N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties.
Properties
CAS No. |
652152-95-9 |
|---|---|
Molecular Formula |
C10H10F3N3O2 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
N-(3-hydroxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)8-2-5-14-6-7(8)9(17)15-3-1-4-16-18/h2,4-6,18H,1,3H2,(H,15,17) |
InChI Key |
NZJXSXJMXPPQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCCC=NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Chemical Reactions Analysis
N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents include radical initiators, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds similar to N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide exhibit significant anti-cancer activity. For instance, derivatives of pyridine and related heterocycles have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies have demonstrated that modifications in the trifluoromethyl group can enhance the potency of these compounds against various cancer cell lines, including breast and lung cancers .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are essential for developing new pharmaceuticals .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are often explored for their catalytic properties and potential applications in materials science .
Anti-Cancer Drug Development
A notable case study involves the synthesis of a series of pyridine-based compounds, including this compound, which were evaluated for their anti-cancer activity against several human cancer cell lines. The results indicated that these compounds inhibited cell growth through the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as lead compounds for further development .
Antibacterial Screening
In another study focusing on antibacterial activity, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising minimum inhibitory concentrations (MICs), indicating that these compounds could be developed into effective antibacterial agents .
Data Tables
Mechanism of Action
The mechanism of action of N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxyimino side chain. The structural formula can be represented as follows:
This unique structure contributes to its interaction with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antiviral Activity : The compound has shown promising results against several viral strains, exhibiting inhibitory effects on virus replication.
- Antimicrobial Properties : It demonstrates activity against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. It has been shown to effectively inhibit the replication of viruses such as the hepatitis C virus (HCV) and influenza viruses.
Case Study: Influenza Virus Inhibition
In vitro assays demonstrated that the compound could reduce viral load significantly in infected cell cultures. The IC50 value (the concentration required to inhibit 50% of viral replication) was found to be approximately 0.26 μM, indicating strong antiviral activity compared to standard antiviral agents .
Antimicrobial Properties
The compound's antibacterial efficacy has been tested against common pathogens, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 2.5 μg/mL |
| S. aureus | 3.0 μg/mL |
These results suggest that this compound could serve as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis, such as STAT3 and NF-kB pathways. In vitro studies have reported an IC50 value of approximately 2.95 μM against cancer cell lines, suggesting moderate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
